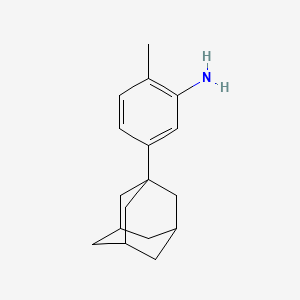

5-Adamantanyl-2-methylphenylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Adamantanyl-2-methylphenylamine is a chemical compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. The compound consists of an adamantane moiety attached to a methylphenylamine group, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Adamantanyl-2-methylphenylamine typically involves the functionalization of adamantane derivatives. One common method is the direct radical functionalization of adamantane, which can be achieved through various radical-based reactions. These reactions often involve the use of carbocation or radical intermediates that exhibit unique stability and reactivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as alkylation, reduction, and functional group transformations to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Adamantanyl-2-methylphenylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., iodine), reducing agents (e.g., hydrogen gas), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the efficiency and outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized products .

Scientific Research Applications

5-Adamantanyl-2-methylphenylamine has diverse applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: The compound has potential therapeutic applications, including drug development and delivery systems.

Industry: It is used in the development of advanced materials, catalysts, and nanomaterials

Mechanism of Action

The mechanism of action of 5-Adamantanyl-2-methylphenylamine involves its interaction with specific molecular targets and pathways. The adamantane moiety provides structural stability and enhances the compound’s ability to interact with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Adamantanyl-2-methylphenylamine include other adamantane derivatives such as:

1-Aminoadamantane: Known for its antiviral properties.

2-Azaadamantane: Used in various chemical and pharmaceutical applications.

Diamantane derivatives: Possess unique structural and chemical properties.

Biological Activity

5-Adamantanyl-2-methylphenylamine is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Structural Overview

This compound contains an adamantane moiety, which is known for its stability and ability to enhance the lipophilicity of compounds. This structural feature is crucial for its interaction with biological membranes and proteins, facilitating its potential therapeutic effects.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including:

- Receptor Binding : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and signaling pathways.

- Enzyme Modulation : It can modulate the activity of enzymes involved in metabolic processes, which may lead to therapeutic effects.

The adamantane structure enhances the compound's ability to cross biological membranes, making it a candidate for drug development targeting CNS disorders.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, derivatives of adamantane have been evaluated for their efficacy against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cells, demonstrating promising results in vitro .

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory properties . In preclinical studies, it has been reported to reduce inflammation markers in animal models, suggesting its utility in treating inflammatory diseases .

Analgesic Activity

Preliminary data suggest that this compound may possess analgesic properties , potentially offering pain relief through modulation of pain pathways in the nervous system .

Case Studies and Research Findings

- Anticancer Activity Study : A study published in a reputable journal assessed a series of phenoxy-N-phenylacetamide derivatives, including those related to this compound. The results indicated that certain modifications enhanced anticancer activity against MCF-7 cells, with specific substitutions on the aromatic ring leading to increased efficacy .

- Inflammation Model : In an animal model of inflammation, compounds structurally related to this compound were shown to significantly reduce edema and other inflammatory responses, indicating their potential as anti-inflammatory agents .

- Mechanistic Insights : Research has also focused on understanding the mechanisms by which this compound exerts its effects. Investigations into its binding affinity for various receptors have revealed insights into how it may influence neurotransmitter dynamics in the CNS .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 1-Aminoadamantane | Antiviral | Known for its CNS penetration capabilities |

| 2-Azaadamantane | Antidepressant | Used in various psychiatric treatments |

| Diamantane Derivatives | Diverse therapeutic applications | Unique structural properties |

Properties

IUPAC Name |

5-(1-adamantyl)-2-methylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N/c1-11-2-3-15(7-16(11)18)17-8-12-4-13(9-17)6-14(5-12)10-17/h2-3,7,12-14H,4-6,8-10,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZPRQIBOVMYQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.